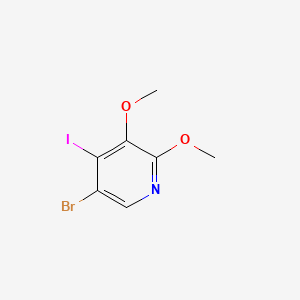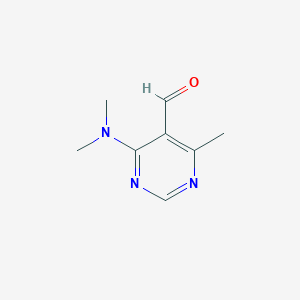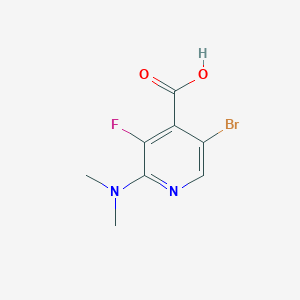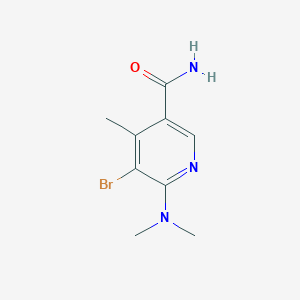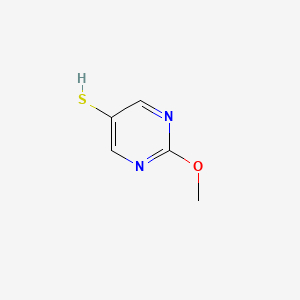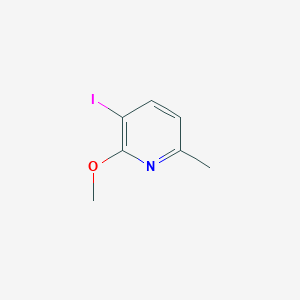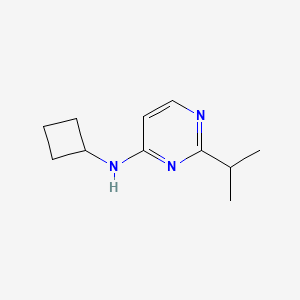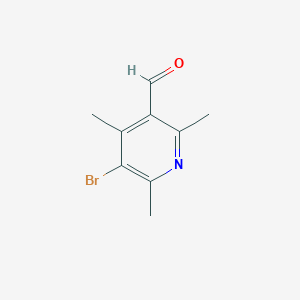
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Overview
Description
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C9H10BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, three methyl groups at the 2, 4, and 6 positions, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde typically involves the bromination of 2,4,6-trimethylpyridine followed by formylation. One common method includes:
Bromination: Reacting 2,4,6-trimethylpyridine with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound are similar but often optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-2,4,6-trimethylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-2,4,6-trimethylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is utilized in several research areas:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting neurological conditions due to its pyridine core.
Material Science: Used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine-3-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2,4,6-trimethylpyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Bromo-2,4,6-trimethylpyridine: Lacks the aldehyde group, limiting its use in certain synthetic applications.
Uniqueness: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is unique due to the combination of its bromine atom and aldehyde group, which allows for a wide range of chemical transformations and applications in various fields.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry highlight its importance in the field of organic chemistry.
Properties
IUPAC Name |
5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWKWOBUGLFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239643 | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-25-2 | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531521-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





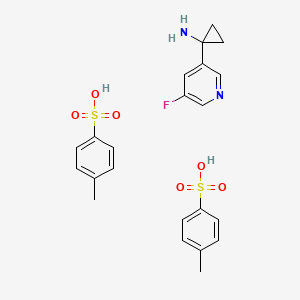
![6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid](/img/structure/B8146131.png)
